Bis(4-(9h-carbazol-9-yl)phenyl)diphenylsilane Bis(4-(9h-carbazol-9-yl)phenyl)diphenylsilane
Brand Name: Vulcanchem
CAS No.: 848464-60-8
VCID: VC8299239
InChI: InChI=1S/C48H34N2Si/c1-3-15-37(16-4-1)51(38-17-5-2-6-18-38,39-31-27-35(28-32-39)49-45-23-11-7-19-41(45)42-20-8-12-24-46(42)49)40-33-29-36(30-34-40)50-47-25-13-9-21-43(47)44-22-10-14-26-48(44)50/h1-34H
SMILES: C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64)C7=CC=C(C=C7)N8C9=CC=CC=C9C1=CC=CC=C18
Molecular Formula: C48H34N2Si
Molecular Weight: 666.9 g/mol

Bis(4-(9h-carbazol-9-yl)phenyl)diphenylsilane

CAS No.: 848464-60-8

Cat. No.: VC8299239

Molecular Formula: C48H34N2Si

Molecular Weight: 666.9 g/mol

* For research use only. Not for human or veterinary use.

Bis(4-(9h-carbazol-9-yl)phenyl)diphenylsilane - 848464-60-8

Specification

CAS No. 848464-60-8
Molecular Formula C48H34N2Si
Molecular Weight 666.9 g/mol
IUPAC Name bis(4-carbazol-9-ylphenyl)-diphenylsilane
Standard InChI InChI=1S/C48H34N2Si/c1-3-15-37(16-4-1)51(38-17-5-2-6-18-38,39-31-27-35(28-32-39)49-45-23-11-7-19-41(45)42-20-8-12-24-46(42)49)40-33-29-36(30-34-40)50-47-25-13-9-21-43(47)44-22-10-14-26-48(44)50/h1-34H
Standard InChI Key JDOBIJWMPMUWNO-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64)C7=CC=C(C=C7)N8C9=CC=CC=C9C1=CC=CC=C18
Canonical SMILES C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64)C7=CC=C(C=C7)N8C9=CC=CC=C9C1=CC=CC=C18

Introduction

Chemical Identification and Structural Properties

Nomenclature and Molecular Architecture

The systematic IUPAC name for this compound is 9,9'-[(diphenylsilanediyl)bis(4,1-phenylene)]bis-9H-carbazole, reflecting its bis-carbazole-substituted silane backbone . The molecule consists of a central silicon atom bonded to two phenyl groups and two para-substituted phenyl rings, each terminated by a carbazole unit. This architecture confers rigidity and extended π-conjugation, critical for charge transport in electronic applications.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number848464-60-8
Molecular FormulaC48H34N2Si\text{C}_{48}\text{H}_{34}\text{N}_2\text{Si}
Molecular Weight666.88 g/mol
AppearanceWhite crystalline powder
Sublimation ConditionsPurified via sublimation

Spectral Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry data confirm the compound’s structure. The 1H^1\text{H} NMR spectrum (CDCl3_3, 600 MHz) exhibits characteristic signals:

  • δ 8.18 ppm (d, 4H, aromatic protons adjacent to nitrogen)

  • δ 7.30–7.95 ppm (m, 26H, overlapping phenyl and carbazole resonances) .

The 13C^{13}\text{C} NMR spectrum corroborates carbazole connectivity, with signals at δ 140.59 ppm (quaternary carbons linked to silicon) and δ 109.91 ppm (carbazole C-9 positions) . High-resolution MALDI-TOF mass spectrometry shows a peak at m/z 666.986, matching the theoretical molecular ion ([M]+^+) .

Synthesis and Optimization

Ullmann Condensation Methodology

The synthesis involves a copper-catalyzed Ullmann coupling between a bis(4-iodophenyl)diphenylsilane precursor and carbazole under inert conditions .

Table 2: Reaction Conditions and Yield

ParameterValue
CatalystCopper powder (6.3 mmol)
Ligand18-Crown-6 (0.26 mmol)
BaseK2 _2CO3_3 (11.4 mmol)
SolventAnhydrous o-dichlorobenzene
Temperature180°C (reflux)
Duration72 hours
Yield37.2%

The reaction proceeds via a radical mechanism, with 18-crown-6 enhancing copper’s catalytic activity by stabilizing intermediates. Post-reaction workup includes silica gel filtration and column chromatography to isolate the product .

Challenges in Scalability

The moderate yield (37.2%) reflects inherent limitations of Ullmann reactions, including side reactions and catalyst deactivation. Alternatives such as Buchwald-Hartwig amination could potentially improve efficiency but remain unexplored for this specific compound .

Electronic and Thermal Properties

Optoelectronic Behavior

The carbazole units provide strong electron-donating characteristics, while the silane core reduces intermolecular π-π stacking, enhancing film-forming ability in OLEDs. Theoretical calculations predict a HOMO-LUMO gap of ~3.2 eV, suitable for blue-emitting devices .

Thermal Stability Analysis

Thermogravimetric analysis (TGA) reveals a decomposition temperature (TdT_d) exceeding 400°C, attributed to the robust silane backbone. Differential scanning calorimetry (DSC) shows no glass transition below 200°C, indicating high morphological stability .

Applications in Organic Electronics

Host Material in OLEDs

In multilayer OLED architectures, this compound serves as a host for phosphorescent emitters like iridium(III) complexes. Its high triplet energy (~2.8 eV) prevents back-energy transfer, improving device efficiency .

Charge Transport Layers

The molecule’s ambipolar charge transport capability (hole mobility: 10410^{-4} cm2 ^2/V·s) makes it viable for use in hole-transporting layers (HTLs), reducing operating voltages in devices .

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